2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one
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Overview
Description
2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached at the 2nd and 8th positions. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst. This reaction typically takes place in ethanol and can be carried out under microwave conditions to enhance the yield .
Another method involves the use of substituted anthranilic acids and orthoesters, where the reaction is catalyzed by acetic acid in ethanol. This method has been shown to produce high yields of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine protease human leukocyte elastase, which is involved in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.
Comparison with Similar Compounds
2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds such as:
4H-Benzo[d][1,3]oxazin-4-one: Lacks the methyl groups at the 2nd and 8th positions.
2-Methyl-4H-3,1-benzoxazin-4-one: Contains a single methyl group at the 2nd position.
4H-Benzo[d][1,3]dioxin-4-one: Contains an oxygen atom in place of the nitrogen atom in the oxazine ring.
The presence of the two methyl groups in this compound enhances its stability and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,8-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-7(2)13-10(8)12/h3-5H,1-2H3 |
InChI Key |
UPESZMKSJCDUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C |
Origin of Product |
United States |
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